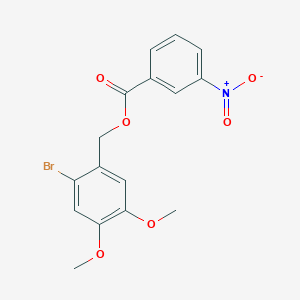

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

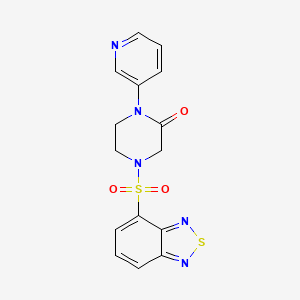

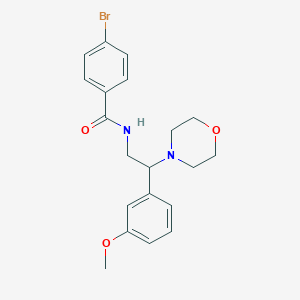

“(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate” is a chemical compound . It has a molecular formula of C16H14BrNO6 and a molecular weight of 396.193.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H14BrNO6) and molecular weight (396.193). Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate, have shown promise in synthetic chemistry. These groups are utilized for their ability to be removed under specific light conditions, enabling precise control over chemical reactions. This approach has applications in developing complex organic molecules and materials with unique properties. Research has highlighted the potential of using such photosensitive groups in various synthesis strategies, demonstrating their versatility and utility in advancing chemical synthesis methodologies (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Synthesis of Metal Passivators and Light-sensitive Materials

This compound and its derivatives have been explored for the synthesis of metal passivators and light-sensitive materials. These compounds serve as intermediates in the production of chemicals that protect metals from corrosion and materials that change their properties in response to light exposure. The development of efficient synthesis methods for these intermediates is crucial for applications in materials science, particularly in creating advanced materials for electronics, photovoltaics, and corrosion protection (Haining Gu et al., 2009).

Environmental and Health Assessments

Research on related brominated compounds has provided insights into their environmental presence and health impacts. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, which share structural similarities with this compound, have revealed their occurrence as contaminants in flame retardants and by-products of combustion processes. These studies have raised concerns about the environmental stability and toxicological profiles of brominated compounds, prompting further investigation into their effects on human health and ecosystems (J. Mennear & C. C. Lee, 1994).

Green Chemistry and Practical Synthesis

The synthesis of this compound derivatives aligns with the principles of green chemistry, emphasizing the development of environmentally benign and practical synthesis methods. Research efforts have focused on creating scalable and efficient processes that minimize the use of hazardous reagents and reduce environmental impact. These advancements support the sustainable production of chemicals and materials with applications in pharmaceuticals, materials science, and environmental protection (Haining Gu et al., 2009).

properties

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO6/c1-22-14-7-11(13(17)8-15(14)23-2)9-24-16(19)10-4-3-5-12(6-10)18(20)21/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWGKDQTTARZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2568248.png)